molecular formula C7H8BrN3 B8413186 3-Bromo-5-cyclopropylpyrazin-2-amine

3-Bromo-5-cyclopropylpyrazin-2-amine

Cat. No. B8413186
M. Wt: 214.06 g/mol
InChI Key: UJEPCOYFNSUTSD-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

A solution of 5-cyclopropylpyrazin-2-amine (79 mg, 0.584 mmol) in acetonitrile (10 mL) was cooled down to 0° C., and treated with gradual addition of NBS (140 mg, 1.46 mmol) over the course of 1 hour while closely monitoring reaction progress by LCMS. The reaction mixture was concentrated and the residue was triturated with EtOAc (2×5 mL) and the EtOAc supernatants were separated via centrifugation, combined and washed with 1N NaOH (3×1 mL) and the EtOAc layer was dried (over Na2SO4), concentrated and a crude brown reside was obtained. The crude product was further purified by flash chromatography on silica gel eluted with gradient EtOAc/CH2Cl2 (0-30%) to afford 3-bromo-5-cyclopropylpyrazin-2-amine in colorless solid (38.2 mg, 38.5% yield). LCMS (m/z): 214.0/216.0 (MH+), 0.64 min.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:5]=[CH:6][C:7]([NH2:10])=[N:8][CH:9]=2)[CH2:3][CH2:2]1.C1C(=O)N([Br:18])C(=O)C1>C(#N)C>[Br:18][C:6]1[C:7]([NH2:10])=[N:8][CH:9]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[N:5]=1

Inputs

Step One
Name
Quantity
79 mg
Type
reactant
Smiles
C1(CC1)C=1N=CC(=NC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
140 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction progress by LCMS
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with EtOAc (2×5 mL)
CUSTOM
Type
CUSTOM
Details
the EtOAc supernatants were separated via centrifugation
WASH
Type
WASH
Details
washed with 1N NaOH (3×1 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the EtOAc layer was dried (over Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a crude brown reside was obtained
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with gradient EtOAc/CH2Cl2 (0-30%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(N1)C1CC1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 38.2 mg
YIELD: PERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.